Dimepranol acedoben Dimepranol acedoben N,N-Dimethylamino-2-propanol isa component of some pharmaceutical preparations including inosine pranobex.. Inosine pranobex has no effect on viral particles itself. It acts as a immunostimulant, an analog of thymus hormones.
Brand Name: Vulcanchem
CAS No.: 61990-51-0
VCID: VC21346870
InChI: InChI=1S/C9H9NO3.C5H13NO/c1-6(11)10-8-4-2-7(3-5-8)9(12)13;1-5(7)4-6(2)3/h2-5H,1H3,(H,10,11)(H,12,13);5,7H,4H2,1-3H3
SMILES: CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O
Molecular Formula: C14H22N2O4
Molecular Weight: 282.34 g/mol

Dimepranol acedoben

CAS No.: 61990-51-0

Cat. No.: VC21346870

Molecular Formula: C14H22N2O4

Molecular Weight: 282.34 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Dimepranol acedoben - 61990-51-0

CAS No. 61990-51-0
Molecular Formula C14H22N2O4
Molecular Weight 282.34 g/mol
IUPAC Name 4-acetamidobenzoate;2-hydroxypropyl(dimethyl)azanium
Standard InChI InChI=1S/C9H9NO3.C5H13NO/c1-6(11)10-8-4-2-7(3-5-8)9(12)13;1-5(7)4-6(2)3/h2-5H,1H3,(H,10,11)(H,12,13);5,7H,4H2,1-3H3
Standard InChI Key FJFQBKRMSCKTSE-UHFFFAOYSA-N
SMILES CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O
Canonical SMILES CC(C[NH+](C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)[O-]

PropertyValue
CAS Number61990-51-0
Molecular FormulaC14H22N2O4
Molecular Weight282.3355 g/mol
IUPAC Name4-acetamidobenzoate;2-hydroxypropyl(dimethyl)azanium
StereochemistryRacemic
Defined Stereocenters0/1
Physical AppearanceWhite powder
SolubilityVery soluble in physiological solution
TasteSlightly bitter

Dimepranol acedoben belongs to a class of materials known as multi-component crystals, which are molecular assemblies consisting of drug substances and complementary molecules such as solvents or additives. This particular compound has gained significant attention in the pharmaceutical industry due to its unique drug-drug crystal formation and potential for enhanced pharmacological profiles .

Structural Characteristics

Molecular Composition

Dimepranol acedoben consists of two distinct molecular components: acedoben (4-acetamidobenzoic acid) and dimepranol (N,N-dimethylamino-2-propanol) . The structural arrangement of these components forms a multi-component crystal with unique pharmaceutical properties. Acedoben serves as a benzoic acid derivative and is also recognized as a metabolite of benzocaine .

Crystallographic Properties

Scientific investigations have revealed important crystallographic characteristics of dimepranol acedoben. Researchers have successfully isolated colorless-chunked crystals through slow evaporation from a methanol solution at room temperature . The crystallographic analysis employs sophisticated techniques including:

  • Empirical correction for absorption effects using ABSCOR

  • Space group determination using PLATON

  • Initial structure solution using direct methods with SHELXS-2014

  • Refinement using a full-matrix least-squares method on F2 using SHELXL-2014

The non-hydrogen atoms in the crystal structure are refined anisotropically, while the hydrogen atoms attached to the nitrogen and oxygen atoms are identifiable in a difference Fourier map and refined isotropically . This detailed structural characterization provides essential insights into the molecular arrangement and potential structure-activity relationships of dimepranol acedoben.

Pharmacological Properties

Pharmacokinetics

Dimepranol acedoben demonstrates favorable pharmacokinetic properties that contribute to its clinical efficacy. Studies tracking the compound's absorption and distribution have revealed that it is rapidly absorbed following oral administration. The drug remains in the bloodstream for 3-6 hours, with peak concentration typically occurring between the second and third hour post-administration .

An important pharmacokinetic characteristic of dimepranol acedoben is its lack of accumulation in the body. The compound and its metabolites undergo rapid elimination primarily through urinary excretion . This favorable elimination profile contributes to its safety profile in clinical applications.

Metabolism

Chromatographic investigations have identified several metabolites of dimepranol acedoben, including:

  • Inosine monophosphate

  • Guanosine monophosphate

  • Adenosine monophosphate

  • Inosine

  • Guanine

  • Adenine

  • Xanthosine

  • Hypoxanthine

  • Xanthine

  • Uric acid

  • Allantoin

These metabolites represent normal components of purine metabolism and are generally considered non-toxic, further supporting the safety profile of dimepranol acedoben in therapeutic applications .

Mechanism of Action

Immunomodulatory Effects

The primary mechanism of action of dimepranol acedoben involves modulation of the immune system, particularly affecting T-lymphocytes and natural killer (NK) cells . This immunomodulatory activity forms the basis for its therapeutic applications in various conditions, especially viral infections.

One of the most significant effects observed with dimepranol acedoben is the promotion of an early and sustained increase in the natural killer cell component of circulating lymphocytes . This enhancement of NK cell activity is particularly relevant to the compound's antiviral indications, as these cells play a crucial role in the body's defense against viral pathogens.

Research Findings and Clinical Applications

Clinical Trial on Natural Killer Cell Activity

A significant clinical investigation examined the effects of inosine acedoben dimepranol on various lymphocyte subsets over a 14-day period . This study, involving ten healthy volunteers, produced several noteworthy findings:

  • Participants exhibited a significant increase in NK cells within 1.5 hours of administration

  • The elevation in NK cell counts was maintained throughout the study period

  • Researchers observed transient fluctuations in other lymphocyte subsets, including CD19+ B cells, CD3+ T cells, CD4+ T-helper cells, and regulatory T cells (Tregs)

  • The most definitive and consistent change was an increase in NK cell percentages

These findings provide strong evidence supporting the compound's application in treating viral infections, as the enhancement of NK cell activity contributes significantly to antiviral defense mechanisms.

Therapeutic Applications

Dimepranol acedoben, particularly as a component of inosine pranobex, has demonstrated clinical efficacy in treating several conditions:

  • Mucocutaneous infections caused by herpes simplex virus (both type I and type II)

  • Genital warts, as adjunctive therapy to other treatments such as podophyllin or carbon dioxide laser

  • Subacute sclerosing panencephalitis

Commercial pharmaceutical preparations containing dimepranol acedoben include:

  • Syrup formulation containing 250 mg of inosine acedoben dimepranol per 5 mL teaspoonful

  • Tablets containing 500 mg of inosine acedoben dimepranol

These formulations provide healthcare practitioners with options for treating various conditions requiring immunomodulation or antiviral therapy.

Synthesis and Production Methods

Laboratory Synthesis

Dimepranol acedoben is synthesized by combining acedoben (4-acetamidobenzoic acid) and dimepranol (N,N-dimethylamino-2-propanol) . For the preparation of the multi-component crystal, researchers employ slow evaporation from a methanol solution at room temperature, which yields colorless-chunked crystals suitable for structural analysis .

Pharmaceutical Production

In pharmaceutical formulations, dimepranol acedoben is frequently incorporated as part of inosine pranobex. The synthesis involves combining inosine with a salt of 4-acetamidobenzoic acid and N,N-dimethylamino-2-propanol in a specific molar ratio of 1:3 . This precise stoichiometric relationship is essential for achieving the desired pharmacological properties.

Industrial production of pharmaceutical formulations containing dimepranol acedoben often employs wet granulation processes. These techniques help overcome the poor compression properties of the powder material and facilitate the production of high-dose tablets with acceptable physical and pharmacokinetic characteristics.

Comparison with Related Compounds

Related Immunomodulatory Compounds

Dimepranol acedoben belongs to a class of immunomodulatory compounds that includes:

  • Inosine pranobex

  • Methisoprinol

  • Inosiplex

What distinguishes dimepranol acedoben from these related compounds is its specific composition as a multi-component crystal of acedoben and dimepranol in a defined ratio. This unique structural arrangement contributes to its distinctive pharmacological profile.

Nomenclature Variations

The compound is recognized internationally under various names, reflecting its widespread pharmaceutical use:

  • Inosine Acedoben Dimepranol

  • Inosiplex

  • Inosine Pranobex-BAN

The isoprinosine formulation, which contains dimepranol acedoben as its active ingredient, is available in multiple dosage forms to accommodate different therapeutic needs and patient populations .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator